zfpA protein
Description
Properties
CAS No. |
126340-19-0 |
|---|---|
Molecular Formula |
C7H7BrO2 |
Synonyms |
zfpA protein |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Zfpa
Genomic Organization of the zfpA Locus
In Aspergillus fumigatus, the zfpA gene is identified as AFUB_082490. While specific detailed genomic mapping of the A. fumigatus zfpA locus and its surrounding genes in the same manner as the pea chloroplast study was not extensively detailed in the provided search results, the identification and manipulation of this locus, including the creation of deletion and overexpression strains, indicate a characterized genomic location within the A. fumigatus genome.
Transcriptional Regulation of zfpA Gene Expression
The expression of the zfpA gene is subject to intricate transcriptional regulation, responding to various internal and external cues. This regulation is critical for controlling the levels of ZfpA protein, which in turn modulates the expression of its downstream target genes.
Environmental and Stress-Induced Transcriptional Modulation
Transcriptional levels of zfpA in Aspergillus fumigatus have been shown to be modulated by environmental conditions and stress factors. Exposure to antifungal drugs, such as azoles and caspofungin, impacts zfpA expression. Under azole treatment, ZfpA, along with CrzA, translocates to the nucleus to coregulate the expression of multidrug transporters, contributing to the maintenance of normal drug susceptibility. zfpA transcript levels have also been reported to increase in response to caspofungin exposure.
Furthermore, zfpA is considered a putative CrzA-dependent transcription factor involved in calcium metabolism, suggesting its expression might be influenced by calcium availability or signaling pathways. While CrzA is known to regulate calcium homeostasis under sufficient calcium conditions, the regulatory mechanisms under calcium-limited conditions involve other factors like SltA, and the precise interplay between CrzA, SltA, and zfpA expression under varying calcium levels warrants further investigation.
Studies on ZfpA deletion and overexpression strains in A. fumigatus highlight the importance of precisely regulated zfpA expression for normal growth and development. Both the absence and overexpression of zfpA resulted in significantly reduced growth and conidiation compared to the wild-type strain, indicating that deviations from optimal ZfpA levels are detrimental to fungal fitness.
Upstream Regulatory Elements and Promoters of zfpA
The transcriptional regulation of zfpA is mediated by specific upstream regulatory elements and promoters located within its gene locus. In Aspergillus fumigatus, the native zfpA promoter has been utilized in research to understand its regulatory capacity. For instance, to generate zfpA overexpressing strains, the native promoter was replaced with the strong constitutive Aspergillus nidulans gpdA promoter, demonstrating the role of the promoter region in controlling expression levels.
Analysis of promoter regions in A. fumigatus has revealed potential binding sites for other transcription factors that may regulate zfpA expression. AtrR peaks have been observed in the promoter region of the transcription factor-encoding zfpA gene, suggesting that AtrR might be involved in regulating zfpA transcription. Additionally, in the presence of caspofungin, the transcription factor ZnfA was found to bind to its own promoter region and also showed binding to the promoter region of zfpA, indicating a possible autoregulatory mechanism for ZnfA and potential regulation of zfpA by ZnfA under this stress condition.
While direct experimental evidence detailing all specific cis-regulatory elements within the zfpA promoter is still being elucidated, the presence of binding sites for other transcription factors like AtrR and ZnfA suggests a complex regulatory network controlling zfpA expression.
Post-Transcriptional Regulation of zfpA mRNA
Post-transcriptional regulation plays a crucial role in modulating gene expression by affecting mRNA stability, translation, and localization after transcription has occurred. In eukaryotes, this can involve processes such as capping, polyadenylation, splicing, and regulation by RNA-binding proteins.
While the provided search results offer insights into post-transcriptional regulatory mechanisms involving other zinc finger proteins, direct detailed information specifically on the post-transcriptional regulation of zfpA mRNA is limited. However, studies on other zinc finger proteins, such as the ZFP36 family (e.g., ZFP36, ZFP36L1, ZFP36L2), demonstrate that these proteins can function as RNA-binding proteins. They can bind to specific elements, often adenine (B156593) uridine-rich elements (AREs), in the 3'-untranslated regions (3'-UTRs) of target mRNAs, leading to mRNA decay. Another example, Zfp217, has been shown to coordinate transcriptional and post-transcriptional regulation by influencing m6A mRNA methylation, affecting mRNA metabolism.
Protein Structure and Dynamics of Zfpa
Architecture of the ZfpA Protein: Domain Characterization
The architecture of ZfpA is characterized by the presence of specific protein domains that dictate its function. A prominent feature is the inclusion of C2H2 zinc finger domains.
ZfpA is classified as a C2H2 zinc finger transcription factor nih.govplos.orgasm.orgsemanticscholar.orgnih.govbpod.org.uk. C2H2 zinc finger domains represent a common structural motif found in many eukaryotic transcription factors frontiersin.orgresearchgate.net. These domains are typically composed of approximately 30 amino acid residues folded around a central zinc ion, which is coordinated by two cysteine and two histidine residues frontiersin.orgebi.ac.uk. This structural arrangement forms a stable mini-domain often involved in sequence-specific DNA binding frontiersin.orgnih.gov. The three-dimensional structure of a C2H2 domain commonly includes two parallel β-sheets and an α-helix that interacts with the DNA frontiersin.org.
Given the presence of C2H2 domains, ZfpA is predicted to possess DNA-binding capabilities, consistent with its role as a transcription factor that regulates gene expression nih.govasm.org. Studies on Aspergillus fumigatus ZfpA have investigated its ability to bind to promoter regions of target genes, such as atrF, a multidrug transporter gene. While initial in vitro experiments using electrophoretic mobility shift assays (EMSAs) did not detect direct binding of ZfpA to the tested atrF promoter region, further research suggested that ZfpA might form a complex with another transcription factor, CrzA, to facilitate binding to the atrF promoter and regulate its expression nih.gov. This indicates that the DNA-binding properties of ZfpA, mediated by its C2H2 domains, may be influenced by interactions with other proteins nih.gov.
C2H2 zinc finger domains are primarily recognized for their DNA-binding function, but they can also mediate protein-protein or protein-RNA interactions nih.gov. The specific sequence features within the C2H2 domains can influence their binding preferences nih.gov.
Intrinsically disordered regions (IDRs) are segments within proteins that lack a fixed, ordered three-dimensional structure under physiological conditions in isolation nih.govwikipedia.orgnih.gov. These regions are often rich in polar and charged amino acids and have a low content of bulky hydrophobic residues wikipedia.org. IDRs are prevalent in eukaryotic proteins, particularly in transcription factors and proteins involved in signaling and regulation wikipedia.orgnih.gov. Their conformational flexibility allows them to interact with multiple partners and undergo significant structural changes upon binding wikipedia.org.
While specific studies explicitly identifying and characterizing IDRs within this compound were not prominently featured in the provided search results, the nature of ZfpA as a transcription factor involved in complex regulatory networks and stress responses suggests the potential presence of IDRs plos.orgsemanticscholar.orgnih.govbpod.org.ukasm.orgdntb.gov.ua. IDRs in transcription factors can play roles in DNA binding, transcriptional activation or repression, and interactions with co-regulators wikipedia.org. The dynamic nature of IDRs can contribute to the protein's ability to adopt different conformations necessary for diverse interactions and functions wikipedia.orgnih.gov. Research on other transcription factors with IDRs highlights their importance in mediating interactions and regulating activity asm.orgdntb.gov.ua.
C2H2 Zinc Finger Domains: Structural Motifs and Predicted DNA-Binding Properties
Conformational Flexibility and Dynamic Behavior of ZfpA
Protein conformational flexibility refers to the ability of a protein molecule to change its shape or conformation nih.govwikipedia.orgplos.org. This dynamic behavior is essential for many protein functions, including ligand binding, protein-protein interactions, and enzymatic activity wikipedia.orgnih.govelifesciences.org. For transcription factors like ZfpA, conformational flexibility can influence their ability to bind to DNA, interact with other components of the transcriptional machinery, and respond to cellular signals plos.orgelifesciences.org.
Post-Translational Modifications of ZfpA and Their Structural Implications
Post-translational modifications (PTMs) are chemical modifications that occur on a protein after its synthesis, significantly expanding the functional diversity of the proteome wikipedia.orgthermofisher.comnih.gov. PTMs can involve the addition of various functional groups or proteins, proteolytic cleavage, or the formation of disulfide bonds wikipedia.orgthermofisher.com. These modifications can profoundly impact a protein's structure, stability, localization, activity, and interactions with other molecules thermofisher.comnih.gov.
For transcription factors, PTMs are critical regulatory mechanisms that can alter their DNA-binding affinity, interaction with co-factors, and ultimately their effect on gene expression wikipedia.orgnih.gov. Common PTMs include phosphorylation, glycosylation, ubiquitination, and methylation thermofisher.comnih.gov. These modifications can induce conformational changes in the protein, thereby modulating its function elifesciences.org.
Transcriptional Regulatory Mechanisms of Zfpa
ZfpA as a Negative Transcriptional Regulator
Research indicates that ZfpA primarily functions as a negative transcriptional regulator, leading to the repression of target gene expression. This repressive activity is particularly notable in the context of genes associated with drug resistance mechanisms. nih.govresearchgate.netnih.govresearchgate.netasm.org The loss of ZfpA function has been shown to result in the upregulation of genes that it normally represses. nih.govnih.govasm.org
A key area of ZfpA's negative regulatory activity is directed towards genes encoding drug efflux pumps. nih.govresearchgate.netnih.govresearchgate.netasm.org Efflux pumps are membrane proteins that transport various substrates, including antifungal drugs, out of the cell, thereby contributing to drug resistance. ZfpA has been found to repress the expression of a series of drug efflux pump-encoding genes in Aspergillus fumigatus. nih.gov
Specific efflux pump genes identified as targets of ZfpA-mediated repression include atrF, atrB, mdr4, mfsA, and ste6. nih.gov Among these, atrF, an ABC transporter gene, has been highlighted as a particularly significant target whose expression is markedly upregulated upon the loss of ZfpA. nih.govnih.govasm.org The regulation of these genes by ZfpA contributes to modulating susceptibility to antifungal drugs, such as azoles. nih.govnih.govresearchgate.netasm.org
Table 1: Select Efflux Pump Genes Repressed by ZfpA in Aspergillus fumigatus
| Gene Name | Efflux Pump Type (if specified) | Fold Change in Expression (ΔzfpA vs WT) |
| atrF | ABC transporter | Upregulated nih.gov |
| atrB | Upregulated nih.gov | |
| mdr4 | Upregulated nih.gov | |
| mfsA | Upregulated nih.gov | |
| ste6 | Upregulated nih.gov |
While the precise molecular mechanisms by which ZfpA inhibits transcription are still being elucidated, studies suggest a cooperative mode of action involving other transcription factors. Notably, the repressive effect of ZfpA on efflux pump genes, including atrF, appears to be dependent on the presence of CrzA, another transcription factor. nih.govnih.govresearchgate.netasm.org This suggests that ZfpA does not act in isolation but rather as part of a regulatory complex.
Evidence suggests that ZfpA and CrzA may form a complex to bind to the promoter regions of target genes, such as atrF, to regulate their expression. nih.gov Although ZfpA was initially identified as a putative target protein of CrzA based on ChIP-seq data, further analysis indicated that the deletion of crzA did not significantly impact zfpA expression, suggesting that ZfpA may not be a downstream target of CrzA. nih.gov Instead, their interaction appears to be one of coregulation, where both factors are required for the proper transcriptional control of certain genes. nih.govnih.govasm.org
Specificity of Gene Repression: Focus on Efflux Pump-Encoding Genes
ZfpA's Role in Modulating Target Gene Expression Levels
Beyond its role in repressing efflux pump genes, ZfpA is involved in modulating the expression levels of a broader range of target genes. Loss of ZfpA function leads to marked upregulation of several drug efflux pump-encoding genes, indicating its direct or indirect repressive influence on their basal expression levels. nih.govnih.govasm.org
Furthermore, ZfpA has been shown to influence the expression of genes in other pathways, including those involved in metabolism. For instance, the expression of genes within the tricarboxylic acid (TCA) cycle was observed to decrease in both zfpA deletion and overexpression strains of A. fumigatus, suggesting a role for ZfpA in regulating metabolic processes. nih.gov This highlights that ZfpA's regulatory scope extends beyond drug resistance mechanisms.
Context-Dependent Regulatory Activity of ZfpA
The transcriptional regulatory activity of ZfpA is also influenced by specific cellular contexts and environmental conditions. Under exposure to azole antifungals, both ZfpA and CrzA translocate to the nucleus, where they coregulate the expression of multidrug transporters to maintain normal drug susceptibility in fungal cells. nih.govnih.govasm.org This indicates that ZfpA's function in repressing efflux pumps is particularly relevant during antifungal stress.
Moreover, the expression of the zfpA gene itself can be influenced by other regulatory proteins, such as AtrR and FfmA. oup.comoup.com The promoter region of zfpA contains binding sites for both FfmA and AtrR, and their interactions are suggested to be required for proper gene regulation in A. fumigatus. oup.comoup.com This suggests that ZfpA's regulatory activity is part of a larger, interconnected transcriptional network that responds to various internal and external signals. ZfpA is also involved in the response to other stressors, including high calcium and the antifungals voriconazole (B182144) and caspofungin. nih.govplos.orgsemanticscholar.org Its role in regulating cell wall composition, particularly chitin (B13524) synthesis, contributes to tolerance to cell wall stress and certain antifungals like caspofungin. nih.govplos.orgnih.govresearchgate.net
Cellular Localization and Subcellular Dynamics of Zfpa
Basal Cytoplasmic Localization of ZfpA
Under normal physiological or basal culture conditions, the ZfpA protein is predominantly found in the cytoplasm. nih.gov Studies utilizing fluorescent protein tagging, where ZfpA is fused with a Green Fluorescent Protein (ZfpA-GFP), have demonstrated this through epifluorescence microscopy. nih.gov In the absence of specific stress stimuli, the ZfpA-GFP fusion protein shows a diffuse pattern throughout the cytoplasm, with no significant accumulation within the nucleus. nih.govresearchgate.net This sequestration in the cytoplasm keeps ZfpA in an inactive state, preventing it from accessing its nuclear DNA targets. nih.govcore.ac.uk
Biological Roles and Pathway Integration of Zfpa
ZfpA in Hyphal Morphogenesis and Development
Hyphal growth, characterized by apical extension and lateral branching, is fundamental for fungal colonization and tissue invasion during infection. plos.orgresearchgate.netbiorxiv.org ZfpA has been identified as a regulator of A. fumigatus hyphal development, influencing branching, septation, and cell wall composition. plos.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net
Regulation of Hyphal Branching and Septation
Studies have shown that ZfpA significantly impacts hyphal branching and septation. Overexpression of ZfpA induces hyperbranched hyphae with increased septation, while deletion of zfpA leads to reduced branching and septation. plos.orgnih.gov This regulatory role in branching is linked to ZfpA's mediation of the response to the oxylipin signal 5,8-dihydroxyoctadecadienoic acid (5,8-diHODE), which is produced by the fungal oxygenase PpoA. researchgate.netdiva-portal.orgnih.gov Overexpression of ZfpA can phenocopy the effects of 5,8-diHODE treatment, resulting in hyperbranched, highly septate hyphae. researchgate.net
Influence on Cell Wall Chitin (B13524) Synthesis and Integrity
ZfpA also plays a role in modulating cell wall composition, specifically chitin content. ZfpA overexpression correlates with increased cell wall chitin, while zfpA deletion results in reduced cell wall chitin. plos.orgnih.govresearchgate.net This influence on chitin synthesis is particularly relevant to cell wall integrity and the fungal response to stressors. plos.orgnih.govasm.org While ZfpA contributes to cell wall integrity, it does not appear to be involved in resistance to osmotic or oxidative stressors like sorbitol or H₂O₂. plos.orgnih.govresearchgate.netnih.govplos.org
Research findings on the impact of ZfpA on hyphal morphology and chitin content are summarized in the table below:
| ZfpA Status | Hyphal Branching | Septation | Cell Wall Chitin |
| ΔzfpA (Null) | Reduced | Reduced | Reduced |
| Wild-Type | Normal | Normal | Normal |
| OE::zfpA | Hyperbranched | Increased | Increased |
ZfpA's Contribution to Stress Adaptation Mechanisms
Fungi encounter various environmental and host-induced stresses. ZfpA has been implicated in the response to several stressors, including high calcium concentrations and antifungal drugs like voriconazole (B182144) and caspofungin. plos.orgnih.gov
Response to Azole Stress and Cell Wall Perturbations
ZfpA contributes to resistance against cell wall stressors such as calcofluor white (CFW), which disrupts chitin chain assembly. plos.orgnih.govnih.gov zfpA deletion increases susceptibility to CFW, whereas ZfpA overexpression confers greater resistance. plos.orgnih.govnih.gov
In the context of azole stress, ZfpA has a complex role. While azole resistance is often linked to mutations in the drug target or overexpression of efflux pumps, ZfpA has been shown to negatively regulate the expression of certain drug efflux pump-encoding genes, notably atrF, in A. fumigatus. asm.orgnih.govnih.gov Loss of ZfpA leads to marked upregulation of atrF and contributes to decreased azole susceptibility. asm.orgnih.govnih.gov
ZfpA's impact on susceptibility to different stressors is illustrated below:
| Stressor | ΔzfpA Susceptibility | OE::zfpA Susceptibility |
| Calcofluor White | Increased | Decreased |
| Sorbitol (Osmotic) | No clear difference | No clear difference |
| H₂O₂ (Oxidative) | No clear difference | No clear difference |
| Caspofungin | Increased | Decreased |
| Voriconazole | Increased (dose-dependent) plos.orgnih.gov | Decreased plos.orgnih.govresearchgate.netresearchgate.net |
Signaling Pathways Integrating ZfpA Activity
ZfpA activity is integrated into fungal signaling pathways, particularly those related to cell wall integrity and stress response. Caspofungin and other cell wall stressors activate the cell wall integrity (CWI) pathway, which involves a MAPK cascade. plos.orgnih.gov While ZfpA contributes to caspofungin tolerance, the finding that compensatory chitin synthesis is maintained in the zfpA deletion mutant suggests that ZfpA may not be essential for restoring cell wall integrity specifically during caspofungin exposure through this compensatory mechanism. plos.orgnih.gov
ZfpA is also linked to the calcium signaling pathway, which is known to regulate various cellular functions including stress response and virulence in fungi. nih.govmdpi.com The calcium-calcineurin and PKC pathways are involved in stimulating chitin synthesis in response to stressors like CaCl₂ and CFW. plos.orgnih.govnih.gov ZfpA's interaction with these pathways requires further elucidation, although it has been reported that ZfpA expression is upregulated in the presence of calcium. frontiersin.org
Furthermore, ZfpA has been found to interact with other transcription factors. Notably, ZfpA coordinately affects azole susceptibility by regulating atrF expression in a manner dependent on the positive transcription factor CrzA. asm.orgnih.govnih.gov Under azole treatment, both ZfpA and CrzA translocate to the nucleus to coregulate multidrug transporters, maintaining normal drug susceptibility. asm.orgnih.govnih.gov While CrzA is a positive regulator activated by azole stress, ZfpA acts as a negative regulator, repressing excessive expression of transporter genes as a homeostasis mechanism. nih.gov
The fungal oxygenase PpoA and its oxylipin product 5,8-diHODE also play a role in signaling pathways involving ZfpA. Treatment with echinocandins induces 5,8-diHODE synthesis by PpoA in a ZfpA-dependent manner, forming a positive feedback loop that contributes to echinocandin tolerance. researchgate.netresearchgate.netresearchgate.netresearchgate.net
ZfpA in Fungal Virulence and Host-Pathogen Interactions (Non-Clinical Models)
Studies using non-clinical models, such as the larval zebrafish-Aspergillus infection model, have provided insights into ZfpA's role in fungal virulence and interactions with the host immune system. plos.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netplos.orgdntb.gov.ua
ZfpA is important for hyphal growth during infection, a crucial step for host colonization and tissue invasion. plos.orgresearchgate.netbiorxiv.org ZfpA activity has been shown to protect the fungus from being killed by innate immune cells, specifically neutrophils, and decreases the efficacy of antifungal drugs during infection by regulating cell wall construction. plos.orgnih.govresearchgate.netbiorxiv.org
In wild-type hosts, zfpA deletion promotes fungal clearance and attenuates virulence. plos.orgnih.govresearchgate.netbiorxiv.orgplos.orgdntb.gov.ua This virulence defect observed in zfpA deletion mutants is abrogated in neutrophil-deficient zebrafish, suggesting that ZfpA's role in virulence is particularly relevant in the presence of functional neutrophils. plos.orgnih.govresearchgate.netbiorxiv.orgplos.org Ex vivo experiments with human neutrophils further support this, showing that zfpA deletion increases susceptibility to neutrophil killing, while ZfpA overexpression impairs fungal killing. plos.orgnih.govresearchgate.netbiorxiv.org ZfpA's protective effect against neutrophil activity is not attributed to an increased ability to evade neutrophils through increased branching. researchgate.net
Overexpression of ZfpA confers protection against the antifungal caspofungin during infection in neutrophil-deficient zebrafish, correlating with increased chitin synthesis during hyphal development. plos.orgnih.govresearchgate.netbiorxiv.org Conversely, zfpA deletion reduces cell wall chitin and increases caspofungin susceptibility in this model. plos.orgnih.govresearchgate.netbiorxiv.org These findings highlight a protective role for ZfpA activity in resistance to both the innate immune response and antifungal treatment during A. fumigatus infection. plos.orgnih.govresearchgate.netbiorxiv.org
The impact of ZfpA on fungal virulence and interaction with neutrophils in non-clinical models is summarized below:
| ZfpA Status | Fungal Clearance (Wild-Type Host) | Virulence (Wild-Type Host) | Susceptibility to Neutrophils (Ex Vivo) |
| ΔzfpA (Null) | Promoted | Attenuated | Increased |
| Wild-Type | Normal | Normal | Normal |
| OE::zfpA | Reduced | Increased | Decreased |
Modulation of Virulence in In Vivo Infection Models (e.g., Zebrafish)
In vivo infection models have been instrumental in understanding the impact of ZfpA on fungal virulence. The larval zebrafish-Aspergillus infection model, which shares similarities with mammalian innate immune responses, has been utilized to investigate ZfpA's effects on A. fumigatus pathogenesis. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.commims.comwikidata.orgmims.com
Studies using this model have demonstrated that deletion of the zfpA gene leads to increased fungal clearance and reduced virulence in wild-type zebrafish. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.commims.com This suggests that ZfpA is a positive regulator of virulence in an immunocompetent host. The attenuated virulence observed in zfpA deletion mutants is notably absent in neutrophil-deficient zebrafish, indicating that the virulence defect is linked to the host's neutrophil-mediated immune response. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.commims.com
Conversely, overexpression of ZfpA can impact fungal behavior in the host. While one study noted that ZfpA overexpression resulted in similar virulence to the wild-type strain in the zebrafish model, another indicated that overexpression could impair fungal killing by neutrophils, a key component of the host defense. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.com
Experimental data from zebrafish infection models highlight the importance of ZfpA for full virulence in the presence of a functional innate immune system. The observed differences in virulence between wild-type, ΔzfpA, and OE::zfpA (zfpA overexpression) strains in different host backgrounds (wild-type vs. neutrophil-deficient zebrafish) underscore the complex interplay between ZfpA activity, fungal development, and host immunity during infection.
| A. fumigatus Strain | Host Type | Observed Virulence Phenotype (compared to WT) | Fungal Clearance |
| ΔzfpA | Wild-type zebrafish | Attenuated virulence | Promoted |
| ΔzfpA | Neutrophil-deficient zebrafish | Similar virulence | Not specified |
| OE::zfpA | Wild-type zebrafish | Similar virulence wikipedia.org / Not specified frontiersin.org | Impaired killing frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.com |
Role in Resistance to Host Immune Cell Responses (e.g., Neutrophil Killing)
ZfpA significantly contributes to A. fumigatus's ability to resist killing by host immune cells, particularly neutrophils. Neutrophils are crucial phagocytes involved in clearing fungal pathogens, especially the hyphal forms that are central to invasive aspergillosis. wikipedia.orgwikipedia.org
Studies using isolated primary human neutrophils have shown that zfpA deletion increases the susceptibility of A. fumigatus to neutrophil-mediated killing ex vivo. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.com This finding directly supports a protective role for ZfpA activity against neutrophil attack. Conversely, overexpression of ZfpA impairs the ability of neutrophils to kill the fungus. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.com
The mechanism by which ZfpA confers resistance to neutrophil killing is linked, at least in part, to its regulation of fungal cell wall composition. ZfpA overexpression is associated with increased cell wall chitin content, while zfpA deletion leads to reduced cell wall chitin. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.com Alterations in cell wall composition are known to impact the susceptibility of A. fumigatus to neutrophil killing. frontiersin.orgwikipedia.org
Research suggests that ZfpA is particularly important for resistance against non-oxidative killing mechanisms employed by neutrophils. frontiersin.orgwikipedia.org This indicates a specific role for ZfpA in counteracting certain aspects of the neutrophil antifungal arsenal. The ability of ZfpA to modulate cell wall chitin appears to be a key factor in this resistance, as increased chitin can provide a more robust barrier against host defenses. frontiersin.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmdpi.com
| A. fumigatus Strain | Susceptibility to Neutrophil Killing (compared to WT) | Cell Wall Chitin Content (compared to WT) |
| ΔzfpA | Increased susceptibility | Reduced |
| OE::zfpA | Impaired killing | Increased |
Molecular Interactions of Zfpa with Other Biomolecules
Protein-Protein Interactions
ZfpA engages in protein-protein interactions that are essential for its regulatory activity. These interactions can involve co-regulation with other transcription factors and potentially interactions mediated by intrinsically disordered regions.
Co-regulation with Other Transcription Factors (e.g., CrzA)
A significant aspect of ZfpA's protein-protein interaction profile is its co-regulation with other transcription factors, notably CrzA in Aspergillus fumigatus. Studies have shown that ZfpA and CrzA cooperatively regulate the expression of target genes, such as the multidrug transporter gene atrF. nih.govnih.govasm.orgasm.org This co-regulation is particularly relevant in the context of azole susceptibility in this fungus. nih.govnih.govasm.orgasm.org
While ZfpA and CrzA are known to coregulate genes and both transfer to the nucleus under azole treatment, the precise nature of their relationship is still being investigated. nih.govnih.govasm.org Although ZfpA was identified as a putative target protein in CrzA ChIP-seq data, deletion of crzA did not affect zfpA expression, and ZfpA does not bind the crzA promoter, suggesting ZfpA may not be a downstream target of CrzA. nih.gov Interestingly, while neither ZfpA nor CrzA alone could bind the atrF promoter in vitro, ZfpA demonstrated binding to the atrF promoter in the presence of CrzA, suggesting the possibility of complex formation between CrzA and ZfpA to regulate gene expression. nih.gov
Potential for Interactions via Intrinsically Disordered Regions
While direct experimental evidence specifically detailing intrinsically disordered regions (IDRs) within ZfpA was not explicitly found in the search results, the concept of IDRs in transcription factors and their role in protein-protein interactions is well-established in molecular biology. nih.govnih.govwikipedia.org Intrinsically disordered proteins (IDPs) or proteins containing IDRs lack a fixed three-dimensional structure in isolation but can adopt defined structures upon binding to other molecules, including other proteins. wikipedia.org These regions are known to be involved in a wide range of functions, including transcriptional regulation and the formation of dynamic protein complexes. wikipedia.org Given that ZfpA is a transcription factor nih.govasm.orgnih.gov and engages in cooperative interactions with other proteins like CrzA nih.govnih.govasm.orgasm.org, it is plausible that it may contain IDRs that facilitate these interactions or contribute to the flexibility required for DNA binding and complex formation. Some studies on other proteins, including transcription factors, have identified IDRs that drive protein-protein interactions and phase separation. nih.govdntb.gov.ua Further research would be needed to specifically identify and characterize any IDRs within ZfpA and elucidate their role in its molecular interactions.
ZfpA-DNA Interactions
As a transcription factor, a key aspect of ZfpA's function involves interacting with DNA to regulate gene expression. This includes binding to specific DNA sequences within the promoters of target genes.
Analysis of Specific DNA Binding Sites in Target Gene Promoters
ZfpA, being a C₂H₂ zinc finger protein, is expected to bind to specific DNA sequences. nih.govasm.org C₂H₂ zinc finger domains are common DNA binding domains, with each finger typically interacting with a 3 base pair region of DNA. nih.govplos.orgnih.gov Specific amino acid residues within the C₂H₂ domains are critical for DNA binding specificity. nih.govplos.orgnih.gov
Research on Aspergillus fumigatus has focused on ZfpA's interaction with the promoter of the atrF gene, a target gene regulated by ZfpA and CrzA. nih.govnih.govasm.orgasm.org While the C₂H₂ domains of ZfpA were found to be critical for repressing atrF expression, in vitro experiments using Electrophoretic Mobility Shift Assays (EMSAs) did not detect direct binding of ZfpA alone to the tested atrF promoter region. nih.gov However, binding was observed when both ZfpA and CrzA were present, suggesting that ZfpA's binding to the atrF promoter is dependent on CrzA. nih.gov
Studies on other zinc finger proteins have demonstrated the determination of binding affinity and specificity for target DNA sites using techniques like EMSA. researchgate.net These studies can quantify dissociation constants (Kd) to indicate the strength of the protein-DNA interaction. researchgate.net While a specific Kd for ZfpA's interaction with the atrF promoter alone was not reported due to the lack of binding in vitro nih.gov, the observed binding in the presence of CrzA suggests a more complex interaction mechanism involving another protein partner. nih.gov
Identifying specific DNA binding sites can involve analyzing promoter regions of target genes and utilizing techniques like ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) to map protein binding locations on a genome-wide scale. nih.govelifesciences.orgthermofisher.com Computational methods can then be used to identify enriched motifs within these bound regions. elifesciences.orgnih.gov
Direct vs. Indirect DNA Binding Mechanisms
The interaction of transcription factors with DNA can occur through direct or indirect mechanisms. Direct binding involves the protein making direct contact with the DNA sequence, often through specific DNA-binding domains like the C₂H₂ zinc finger domain. news-medical.netwikipedia.org Indirect binding, on the other hand, occurs when a protein associates with DNA through interactions with other DNA-binding proteins or components of the chromatin structure. nih.govnews-medical.netnih.gov
In the case of Aspergillus fumigatus ZfpA, the in vitro EMSA results suggest that ZfpA's binding to the atrF promoter is not solely a direct interaction. nih.gov The requirement of CrzA for ZfpA to bind the atrF promoter indicates an indirect or cooperative binding mechanism where ZfpA's association with DNA is facilitated or stabilized by its interaction with CrzA. nih.gov This suggests that ZfpA may be recruited to the atrF promoter through protein-protein interactions with CrzA, which could either bind DNA directly or also be part of a larger protein complex.
Research Methodologies and Experimental Approaches for Zfpa Study
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding protein function by altering the gene itself and observing the resulting effects on the protein and cellular phenotype.
Gene Deletion and Overexpression Strategies
Gene deletion, or knockout, involves removing or inactivating the gene encoding zfpA. This strategy is employed to determine the necessity of zfpA for specific cellular processes or organismal viability. By comparing the phenotype of a cell or organism lacking functional zfpA to the wild-type, researchers can infer the protein's essential roles. nih.govpnas.orgkyoto-u.ac.jparxiv.org For instance, studies on Aspergillus fumigatus demonstrated that deletion of the zfpA gene attenuated virulence and increased susceptibility to antifungal drugs and neutrophil killing, indicating its importance in hyphal growth and stress tolerance during infection. biorxiv.orgplos.org
Conversely, gene overexpression involves increasing the cellular levels of zfpA protein. This can be achieved by introducing extra copies of the zfpA gene or by using strong, constitutive promoters to drive its transcription. creative-biogene.comnih.gov Overexpression studies can help to elucidate the functions of zfpA when present at higher-than-normal concentrations or to identify cellular pathways that are influenced by elevated zfpA levels. For example, overexpression of A. fumigatus ZfpA conferred protection against the antifungal caspofungin and impaired fungal killing by neutrophils, suggesting a role in resistance mechanisms. biorxiv.orgplos.org Overexpression can also be used to produce sufficient quantities of this compound for biochemical and structural studies. creative-biogene.comabcam.com
Hypothetical Data Table: Effect of zfpA Gene Manipulation on a Cellular Phenotype
| Genetic Manipulation | Relative ZfpA Expression Level | Observed Phenotype Severity |
| Wild-Type | 1.0 | Normal |
| zfpA Deletion | < 0.05 | Severe Impairment |
| zfpA Overexpression | > 5.0 | Mild Alteration |
Site-Directed Mutagenesis for Functional Domain Analysis
Site-directed mutagenesis is a powerful technique that allows for precise, predetermined changes to the DNA sequence of the zfpA gene, leading to specific amino acid substitutions, insertions, or deletions in the this compound. sci-hub.sepatsnap.comaddgene.org This method is crucial for investigating the functional importance of specific amino acid residues or domains within zfpA. By altering key residues, researchers can assess their contribution to protein folding, stability, interaction with other molecules (DNA, RNA, or other proteins), or enzymatic activity if applicable. sci-hub.sepatsnap.comchemeurope.combioinnovatise.com
For instance, if zfpA is predicted to have a DNA-binding domain, site-directed mutagenesis can be used to alter conserved amino acids within this domain to see if DNA binding is affected. Similarly, if zfpA interacts with another protein, mutations can be introduced at predicted interaction interfaces to disrupt the binding. The mutated this compound can then be expressed in cells, and its function and interaction properties can be analyzed. sci-hub.sepatsnap.com
Hypothetical Data Table: Effect of Site-Directed Mutagenesis on ZfpA Function
| ZfpA Variant | Mutation Location (Amino Acid) | Predicted Domain Affected | Observed Functional Impact |
| Wild-Type | N/A | N/A | Normal Activity |
| Mutant 1 | K55A | DNA-Binding Domain | Reduced DNA Binding |
| Mutant 2 | D120E | Protein-Interaction Motif | Impaired Protein Binding |
| Mutant 3 | G180 Stop | C-terminal | Loss of Localization |
Gene Expression Analysis
Analyzing the expression levels of the zfpA gene provides insights into when, where, and under what conditions zfpA is produced.
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a widely used technique for quantifying mRNA levels, allowing researchers to measure the transcriptional activity of the zfpA gene. nih.govportlandpress.comtandfonline.comunite.itoup.com This method involves reverse transcribing mRNA into complementary DNA (cDNA), followed by PCR amplification of the zfpA cDNA using gene-specific primers. nih.govportlandpress.comunite.it The accumulation of PCR product is monitored in real-time using fluorescent dyes or probes, enabling the determination of the initial amount of zfpA mRNA in the sample. nih.govportlandpress.comtandfonline.comunite.it
RT-qPCR can be used to study changes in zfpA expression in response to various stimuli, during different developmental stages, or in different cell types or tissues. nih.govunite.it Accurate quantification requires careful experimental design, including the use of appropriate reference genes for normalization. oup.com
Hypothetical Data Table: Relative zfpA mRNA Expression Levels by RT-qPCR
| Experimental Condition | Relative zfpA mRNA Level (Normalized to Control) |
| Control | 1.00 |
| Condition A | 2.50 |
| Condition B | 0.75 |
| Condition C | 1.90 |
RNA Sequencing (RNA-Seq) for Transcriptomic Profiling
RNA-Seq is a high-throughput sequencing technology that provides a comprehensive snapshot of all RNA molecules present in a sample at a given time, including mRNA, non-coding RNAs, and small RNAs. google.comcmbio.iobigomics.chtwistbioscience.com For studying zfpA, RNA-Seq can quantify zfpA mRNA levels across different conditions or samples, similar to RT-qPCR but on a much larger scale. cmbio.iobigomics.ch
More importantly, RNA-Seq allows for transcriptomic profiling, which means researchers can investigate how changes in zfpA expression or function affect the expression of thousands of other genes simultaneously. google.comcmbio.iobigomics.ch This can help identify downstream targets of zfpA, providing insights into the pathways and processes it regulates. cmbio.iobigomics.chrna-seqblog.com RNA-Seq can also reveal different splice variants of zfpA mRNA, potentially leading to the discovery of different this compound isoforms with varying functions. twistbioscience.com
Hypothetical Data Excerpt: Differential Gene Expression Analysis (from RNA-Seq)
| Gene Symbol | Fold Change (Condition X vs Control) | p-value | Putative ZfpA Regulation |
| Gene A | 3.5 | 0.001 | Upregulated by ZfpA |
| Gene B | 0.4 | 0.005 | Downregulated by ZfpA |
| Gene C | 1.1 | 0.8 | Not significantly changed |
Protein Localization and Dynamics Studies
Understanding where zfpA is located within the cell and how its location or movement changes is critical for deciphering its function.
Fluorescence microscopy is a primary technique for visualizing protein localization in living or fixed cells. neb.comaip.orgnews-medical.netpatsnap.comvaia.commicroscopyu.com By tagging zfpA with a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants, researchers can observe its distribution within different cellular compartments in real-time. neb.compatsnap.comvaia.commicroscopyu.com Confocal microscopy and super-resolution microscopy techniques can provide higher spatial resolution for detailed localization studies. aip.orgpatsnap.comwiley.com
Immunofluorescence (IF) and immunohistochemistry (IHC) use antibodies specific to zfpA to detect its presence in cells or tissues. patsnap.comvaia.comcellsignal.com This method is particularly useful for fixed samples and can be combined with markers for specific organelles to determine co-localization. cellsignal.com
Subcellular fractionation is a biochemical approach that separates cellular components based on their physical properties, such as density. vaia.comfrontiersin.org By analyzing which fractions contain zfpA, researchers can infer its localization to specific organelles or cellular compartments. vaia.comfrontiersin.org Western blotting is often used to detect zfpA in the different fractions. creative-biogene.com
To study the dynamics of zfpA, techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed. news-medical.netjove.com In FRAP, the fluorescence in a small region containing tagged zfpA is bleached with a high-intensity laser, and the recovery of fluorescence in that region over time is measured. news-medical.netjove.com This recovery is due to the movement of unbleached zfpA molecules into the bleached area, providing information about the protein's mobility and diffusion within the cell. news-medical.netjove.com Förster Resonance Energy Transfer (FRET) can be used to study the interaction between zfpA and other molecules or conformational changes in zfpA in living cells. nih.govmicroscopyu.comjove.com
Hypothetical Research Finding (Localization):
Fluorescence microscopy of cells expressing GFP-tagged zfpA revealed that the protein is primarily localized to the nucleus under normal growth conditions. Upon exposure to a specific stress stimulus, a significant portion of GFP-zfpA was observed to translocate to the cytoplasm within 30 minutes.
Hypothetical Data Table: ZfpA Subcellular Localization under Different Conditions
| Cellular Compartment | Percentage of Total ZfpA (Control) | Percentage of Total ZfpA (Stimulus) |
| Nucleus | 90% | 40% |
| Cytoplasm | 10% | 60% |
| Mitochondria | < 1% | < 1% |
Fluorescence Microscopy (e.g., ZfpA-GFP Fusions, DAPI Staining)
Fluorescence microscopy is a widely used technique that utilizes fluorescent molecules to visualize cellular structures and processes. Fluorescent proteins (FPs), such as Green Fluorescent Protein (GFP), are particularly useful for live-cell imaging and protein localization studies thermofisher.comnews-medical.netthermofisher.comrsc.orgnih.govnih.govevidentscientific.comnih.govnih.gov. By creating a fusion protein where ZfpA is tagged with GFP (ZfpA-GFP fusion), researchers can track the intracellular location of ZfpA in living or fixed cells using fluorescence microscopy thermofisher.comnews-medical.netevidentscientific.com. This allows for the visualization of ZfpA's distribution within the cell, including its potential translocation to the nucleus, which is characteristic of many transcription factors nih.gov. GFP-tagged proteins can be detected using the fluorescence emitted by GFP when excited by light of a specific wavelength news-medical.netthermofisher.com.
DAPI (4',6-diamidino-2-phenylindole) is another fluorescent compound frequently used in fluorescence microscopy. DAPI is a cell-permeable dye that binds specifically to double-stranded DNA, preferentially in A-T rich regions, and emits blue fluorescence upon excitation with ultraviolet light bio-rad-antibodies.combio-rad.comnih.govbosterbio.comnih.gov. DAPI staining is commonly used to visualize cell nuclei, providing a clear marker for the location of the genetic material within the cell bio-rad-antibodies.comnih.govbosterbio.com. In studies involving ZfpA, DAPI staining can be used in conjunction with ZfpA-GFP fusions to determine if ZfpA localizes to the nucleus by observing the overlap of the GFP signal with the DAPI signal nih.gov.
Fluorescence microscopy, employing techniques like ZfpA-GFP fusions and DAPI staining, allows for the qualitative and sometimes quantitative assessment of protein localization within cells. While specific detailed data tables for ZfpA localization using these methods were not found in the provided search results, typical findings from such experiments would involve images showing the distribution of the fluorescent signal throughout the cell or concentrated in specific organelles like the nucleus.
Live-Cell Imaging Techniques
Live-cell imaging techniques enable the observation of dynamic processes in living cells over time thermofisher.comrsc.orgnih.govnih.govnih.gov. These techniques are particularly valuable for studying the movement and behavior of proteins within their native cellular environment. Using ZfpA-GFP fusions, live-cell imaging can provide insights into the real-time dynamics of ZfpA, such as its translocation into or out of the nucleus in response to specific stimuli, or its diffusion within the nucleoplasm thermofisher.comrsc.orgnih.govnih.gov.
Time-lapse microscopy, a common live-cell imaging technique, involves capturing a series of images of living cells at regular intervals thermofisher.comnih.gov. This allows researchers to create movies that illustrate changes in protein localization or abundance over time. For ZfpA, live-cell imaging could be used to study how its nuclear localization changes during different growth phases, in response to stress conditions, or upon exposure to antifungal drugs, given its known roles in these processes in A. fumigatus researchgate.netnih.govplos.orgsemanticscholar.org.
While specific live-cell imaging data for ZfpA was not detailed in the search results, this methodology would typically yield time-series images or videos showing the dynamic behavior of fluorescently tagged ZfpA within living cells. Analysis of such data can provide quantitative information on parameters like nuclear translocation rates or residence time in specific cellular compartments.
Analysis of Protein-Nucleic Acid Interactions
As a transcription factor, a key function of ZfpA is to bind to specific DNA sequences to regulate gene expression nih.govaacrjournals.org. Analyzing these protein-nucleic acid interactions is crucial for understanding ZfpA's molecular mechanism.
Electrophoretic Mobility Shift Assay (EMSA)
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is an in vitro technique used to detect protein-nucleic acid interactions nih.govcreative-biolabs.comthermofisher.comlicorbio.comnih.gov. The principle of EMSA is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing gel matrix during electrophoresis compared to the free nucleic acid probe nih.govthermofisher.comlicorbio.com.
In a typical EMSA, a labeled nucleic acid probe (either DNA or RNA) containing a putative binding site for the protein of interest is incubated with the protein nih.govcreative-biolabs.com. If the protein binds to the probe, a complex is formed, resulting in a "shift" or retardation of the probe's migration in the gel nih.govthermofisher.com. By varying the protein concentration, the binding affinity can be estimated. Competition assays, using unlabeled specific or non-specific competitor nucleic acids, can be performed to assess the specificity of the interaction creative-biolabs.comthermofisher.com.
EMSA can be applied to study ZfpA's interaction with DNA sequences. Although the search results indicate that in vitro EMSA experiments with A. fumigatus CrzA and the atrF promoter did not show binding, suggesting an indirect relationship between CrzA and atrF expression, and that ZfpA cannot bind to the promoter of crzA, this technique is generally applicable to investigate if ZfpA directly binds to the promoter regions of its target genes nih.gov. The outcome of an EMSA experiment is typically visualized as bands on a gel, showing the free probe and shifted bands representing protein-nucleic acid complexes.
Chromatin Immunoprecipitation (ChIP) and ChIP-Seq
Chromatin Immunoprecipitation (ChIP) is an antibody-based technique used to investigate protein-DNA interactions within the context of living cells cellsignal.comnih.govwikipedia.orgthermofisher.comsigmaaldrich.com. ChIP allows researchers to determine whether a specific protein is associated with a particular genomic region in vivo cellsignal.comwikipedia.org. The process typically involves crosslinking proteins to DNA, shearing the chromatin into smaller fragments, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes cellsignal.comthermofisher.comsigmaaldrich.com. The DNA fragments associated with the immunoprecipitated protein are then purified and can be analyzed cellsignal.comthermofisher.comsigmaaldrich.com.
ChIP-Seq combines ChIP with high-throughput sequencing, enabling genome-wide mapping of protein binding sites cellsignal.comwikipedia.orgthermofisher.comsigmaaldrich.com. After the ChIP procedure, the purified DNA fragments are sequenced, and the sequences are mapped back to the genome to identify the regions where the protein was bound cellsignal.comthermofisher.com. This provides a comprehensive view of the protein's binding landscape across the entire genome.
ChIP and ChIP-Seq have been applied in studies involving transcription factors in A. fumigatus, including those potentially interacting with ZfpA nih.govexeter.ac.ukfigshare.combohrium.comdntb.gov.ua. Publicly available ChIP-seq data for CrzA in A. fumigatus identified ZfpA as a putative CrzA binding transcription factor, although further experiments suggested their relationship is still unclear nih.gov. ChIP-Seq is a powerful tool to identify the specific DNA sequences that ZfpA binds to in vivo, providing crucial information about its regulatory targets and networks. The data generated from ChIP-Seq experiments typically consist of sequencing reads that are aligned to a reference genome, resulting in peaks that indicate regions of protein binding.
Structural Biology Techniques for Zinc Finger Proteins (General Applicability)
Understanding the three-dimensional structure of a protein provides fundamental insights into its function and mechanism of action. Structural biology techniques are essential for determining the atomic arrangement of proteins.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of crystalline substances, including proteins jmb.or.krembopress.orgoup.comnih.govrcsb.orgnih.govjic.ac.ukwikipedia.orgresearchgate.net. The method involves obtaining high-quality crystals of the protein of interest jic.ac.ukresearchgate.net. When a beam of X-rays is directed at a protein crystal, the X-rays are diffracted by the electrons in the protein's atoms, producing a diffraction pattern jic.ac.ukwikipedia.org. This pattern is recorded, and mathematical methods are used to convert the diffraction data into a three-dimensional electron density map jic.ac.ukresearchgate.net. The atomic structure of the protein is then built into this electron density map jic.ac.ukresearchgate.net.
X-ray crystallography has been widely used to determine the structures of various zinc finger proteins, often in complex with their DNA targets, to understand the molecular basis of DNA recognition jmb.or.krembopress.orgnih.govrcsb.org. For example, the crystal structure of the zinc finger domains from Zif268 bound to DNA revealed how the fingers interact with specific base pairs in the major groove of DNA jmb.or.krrcsb.org. The structure of a small zinc finger protein called ZifS from Thermus thermophilus has also been determined by X-ray crystallography oup.com.
While obtaining crystals of full-length proteins can be challenging, particularly for flexible proteins or those with multiple domains, X-ray crystallography of ZfpA or its individual zinc finger domains, potentially in complex with target DNA sequences identified by methods like ChIP-Seq, would provide atomic-resolution details of its structure and how it interacts with DNA jmb.or.krnih.gov. This structural information is invaluable for understanding the specificity of DNA binding and the mechanisms of transcriptional regulation by ZfpA. The output of an X-ray crystallography experiment is a 3D atomic model of the protein (and bound molecules, if any), often deposited in public databases like the Protein Data Bank (PDB).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Information regarding the application of Nuclear Magnetic Resonance (NMR) spectroscopy specifically for studying the structure or dynamics of the this compound is not available in the reviewed literature. While NMR is a powerful technique for determining protein structures and investigating protein dynamics at atomic resolution, its use in the context of ZfpA has not been detailed in the provided search results. nih.gov
Cryo-Electron Microscopy (Cryo-EM)
Similarly, specific data or findings from the application of Cryo-Electron Microscopy (Cryo-EM) to elucidate the structure of the this compound were not found in the analyzed search results. Cryo-EM is a valuable tool for determining the structures of large protein complexes and macromolecules, but its specific use for ZfpA has not been reported in the provided literature. nih.gov
Phenotypic Characterization in Model Organisms (Non-Clinical)
Phenotypic characterization of ZfpA has largely been conducted using model organisms, primarily Aspergillus species, to understand its biological functions. These studies often involve comparing wild-type strains with genetically modified strains (e.g., deletion or overexpression mutants).
Assays for Hyphal Growth and Morphology
ZfpA has been shown to significantly impact hyphal growth and morphology in Aspergillus species. Studies utilizing genetic manipulation have revealed contrasting phenotypes. Overexpression of ZfpA in A. fumigatus has been observed to induce hyperbranched hyphae with increased septation and cell wall chitin (B13524). Conversely, deletion of the zfpA gene results in hyphae with reduced branching, septation, and cell wall chitin. Similar observations regarding the regulation of hyphal branching by ZfpA have been made in A. flavus, where ZfpA is involved in an oxylipin-based density-dependent mechanism regulating the balance between conidia and sclerotia production. ZfpA overexpression in A. flavus accelerates the shift towards increased conidial production and reduced sclerotial formation, while zfpA deletion leads to increased sclerotia production.
The following table summarizes some observed effects of ZfpA manipulation on hyphal morphology in Aspergillus species:
| Strain Type (A. fumigatus) | Hyphal Branching | Septation | Cell Wall Chitin |
| Wild-type | Normal | Normal | Normal |
| ΔzfpA (Deletion) | Reduced | Reduced | Reduced |
| OE::zfpA (Overexpression) | Hyperbranched | Increased | Increased |
In Vitro and In Vivo Stress Susceptibility Testing
Research has demonstrated that ZfpA influences the susceptibility of Aspergillus species to various stressors, including antifungal drugs and host immune responses.
Antifungal Susceptibility:
ZfpA has been implicated in the response of A. fumigatus to antifungal agents such as voriconazole (B182144), caspofungin, and micafungin (B1204384). Studies have shown that ZfpA overexpression can reduce susceptibility to voriconazole in vitro and during infection. The effect of zfpA deletion on voriconazole susceptibility appears less pronounced and can be dose-dependent.
ZfpA is considered more important for resistance to echinocandins like caspofungin and micafungin than to voriconazole. ZfpA deletion consistently increases susceptibility to echinocandins. Overexpression of ZfpA confers protection against caspofungin, potentially by increasing chitin synthesis during hyphal development. This suggests that ZfpA-mediated changes in hyphal development and cell wall composition contribute to altered antifungal drug susceptibility.
In A. fumigatus, zfpA transcript levels have been shown to increase in response to caspofungin exposure. Loss of ZfpA enhances caspofungin susceptibility during infection in neutrophil-deficient hosts.
Stress Susceptibility (Other):
Beyond antifungals, ZfpA's role in response to other stressors has been investigated. Spot-dilution assays have been used to test the susceptibility of A. fumigatus ZfpA mutants to cell wall stressors like calcofluor white (CFW), osmotic stressors such as sorbitol, and oxidative stressors like H2O2. ΔzfpA strains showed increased susceptibility to CFW, while OE::zfpA strains were more resistant, suggesting that cell wall defects are a primary factor in differential stress resistance in these mutants. No clear differences were observed between strains in susceptibility to sorbitol or H2O2, indicating that ZfpA's impact on osmotic and oxidative stress resistance may be minimal.
Immune Response Susceptibility:
ZfpA also plays a role in A. fumigatus's ability to resist killing by host immune cells, particularly neutrophils. ZfpA deletion increases susceptibility to human neutrophils ex vivo, while ZfpA overexpression impairs fungal killing by neutrophils. Studies using larval zebrafish models have shown that ZfpA deletion promotes fungal clearance and attenuates virulence in wild-type hosts, and this virulence defect is abrogated in neutrophil-deficient zebrafish. This highlights the protective role of ZfpA activity against the innate immune response during A. fumigatus infection.
The following table summarizes some observed effects of ZfpA manipulation on stress susceptibility in A. fumigatus:
| Stressor | ΔzfpA Susceptibility (vs WT) | OE::zfpA Susceptibility (vs WT) | Primary Mechanism Implicated |
| Calcofluor White (CFW) | Increased | Decreased | Cell wall integrity |
| Sorbitol | No clear difference | No clear difference | Osmotic stress |
| H2O2 | No clear difference | No clear difference | Oxidative stress |
| Voriconazole | Slight decrease (dose-dep.) | Decreased | Antifungal (azole) |
| Caspofungin | Increased | Decreased | Antifungal (echinocandin) |
| Micafungin | Increased | Decreased | Antifungal (echinocandin) |
| Human Neutrophils | Increased | Decreased | Host immune response |
Data Table: Relative Colony Diameter of A. fumigatus Strains on GMM with Voriconazole
| Strain Type | Voriconazole Concentration (µg/mL) | Relative Colony Diameter (Mean ± s.d.) |
| WT CEA10 | 0.1 | 1.00 ± 0.00 |
| ΔzfpA | 0.1 | ~1.00 |
| OE::zfpA | 0.1 | Significantly reduced |
| WT CEA10 | 0.25 | 1.00 ± 0.00 |
| ΔzfpA | 0.25 | Slightly decreased |
| OE::zfpA | 0.25 | Reduced |
Data Table: Susceptibility of A. fumigatus Strains to Echinocandins (Relative Colony Diameter)
| Strain Type | Caspofungin Concentration (µg/mL) | Relative Colony Diameter (Mean ± s.d.) | Micafungin Concentration (µg/mL) | Relative Colony Diameter (Mean ± s.d.) |
| WT CEA10 | 0.25 | 1.00 ± 0.00 | 0.25 | 1.00 ± 0.00 |
| ΔzfpA | Increased susceptibility | Reduced | Increased susceptibility | Reduced |
| OE::zfpA | Decreased susceptibility | Increased | Decreased susceptibility | Increased |
Data Table: Survival of Zebrafish Larvae Infected with A. fumigatus Strains
| Zebrafish Type | Infected Strain | Survival Rate (vs WT CEA10) |
| Wild-type | WT CEA10 | Baseline |
| Wild-type | ΔzfpA | Higher survival rate |
| Wild-type | OE::zfpA | Similar virulence potential |
| Neutrophil-deficient | WT CEA10 | Baseline |
| Neutrophil-deficient | ΔzfpA | Virulence defect abrogated |
| Neutrophil-deficient | OE::zfpA | Decreased susceptibility |
Evolutionary Biology and Comparative Genomics of Zfpa and Zinc Finger Proteins
Phylogenetic Analysis of ZfpA Homologs Across Fungal Species
Phylogenetic analyses of ZfpA sequences have revealed its distribution and evolutionary relationships across different fungal lineages. Homologs of Aspergillus fumigatus ZfpA have been found to be present in a limited number of species, primarily within the Leotiomycetes class wikipedia.org. This suggests a more recent evolutionary origin or a lineage-specific retention of this particular transcription factor compared to more broadly conserved fungal proteins.
Studies focusing on Aspergillus species, such as A. fumigatus and A. flavus, indicate that ZfpA plays conserved roles in certain biological processes, such as the response to specific oxylipin signals and the regulation of hyphal development . The conservation of ZfpA activity and its involvement in similar pathways across different Aspergillus pathogens suggests that this transcription factor was likely present in their common ancestor and has been maintained due to its functional importance.
While a comprehensive, broad-scale phylogenetic tree specifically for ZfpA across a vast diversity of fungal species was not explicitly detailed in the search results, the findings collectively point to a restricted but functionally conserved presence within certain fungal groups, particularly within the Aspergillus genus and the broader Leotiomycetes. Future research involving wider genomic sampling and detailed phylogenetic reconstructions would further illuminate the precise evolutionary trajectory of ZfpA within the fungal kingdom.
Table 1 provides a conceptual overview of ZfpA homolog distribution based on current findings.
| Fungal Lineage | Presence of ZfpA Homologs | Notes |
| Leotiomycetes | Limited presence | Includes Aspergillus species wikipedia.org. |
| Aspergillus species | Present and functionally conserved | e.g., A. fumigatus, A. flavus . |
| Other Fungal Phyla | Generally absent or not yet identified | Based on current limited findings wikipedia.org. |
Conservation of C2H2 Zinc Finger Domains in Eukaryotes
The C2H2 zinc finger domain is one of the most prevalent DNA-binding motifs found in eukaryotic transcription factors acs.orgnih.gov. This domain is characterized by a conserved structure where a zinc ion is coordinated by two cysteine residues and two histidine residues acs.orgnih.gov. This coordination stabilizes a β-hairpin followed by an α-helix, forming a compact module that can interact with specific DNA sequences nih.gov.
The remarkable success and expansion of C2H2 zinc finger proteins throughout eukaryotic evolution are attributed to their ability to bind a wide variety of DNA sequences through variations in the amino acid residues within the DNA-contacting α-helix nih.gov. This structural plasticity allows for the rapid evolution of new DNA-binding specificities, facilitating the diversification of transcriptional regulatory networks.
C2H2 zinc finger domains are found across a broad spectrum of eukaryotic organisms, including fungi, plants, and animals acs.orgnih.govescholarship.orgbiorxiv.org. While the core C2H2 motif is conserved, the number and arrangement of these domains within a protein, as well as the presence of additional functional domains, can vary significantly, contributing to the diverse roles of C2H2 ZFPs. ZfpA, as a C2H2 zinc finger protein, contains this conserved DNA-binding domain, which is fundamental to its function as a transcription factor in fungi. The conservation of this domain highlights its fundamental importance in gene regulation across eukaryotic life.
Evolutionary Dynamics of Transcription Factor Families and Regulatory Networks
Transcription factor families, including those containing C2H2 zinc finger domains, evolve through mechanisms such as gene duplication, domain shuffling, and changes in DNA-binding specificity and regulatory interactions nih.govlipidmaps.orgnih.govhelsinki.fi. Gene duplication can lead to the expansion of transcription factor families, providing raw material for the evolution of new regulatory functions or the partitioning of ancestral roles nih.gov.
Changes in the DNA-binding preferences of transcription factors can rewire regulatory networks by altering the set of target genes that a factor regulates helsinki.fi. Similarly, changes in protein-protein interactions can modify the composition and activity of transcriptional complexes, further impacting gene expression lipidmaps.org.
In fungi, as in other eukaryotes, transcription factors like ZfpA operate within complex gene regulatory networks that control various biological processes, including development, metabolism, and stress responses fishersci.cafishersci.ca. The evolution of these networks involves changes in the transcription factors themselves, their binding sites in target gene promoters, and the signaling pathways that modulate their activity.
Research on ZfpA in Aspergillus species illustrates these dynamics. ZfpA has been shown to coregulate the expression of multidrug transporters, such as atrF, in coordination with other transcription factors like CrzA. This coordinated regulation is part of a larger network that influences antifungal drug susceptibility. The evolutionary interplay between transcription factors like ZfpA and CrzA and their target genes exemplifies how regulatory networks adapt, potentially in response to environmental pressures such as the presence of antifungal compounds. The specific regulatory relationships, such as ZfpA's negative regulation of drug efflux pumps in a CrzA-dependent manner, represent evolved mechanisms within these networks. Understanding the evolutionary history of these interactions is crucial for deciphering the complexity of fungal gene regulation and adaptation.
Table 2 conceptually illustrates the components and interactions within a regulatory network involving ZfpA.
| Component | Type | Role in Network | Interacting Partner(s) |
| ZfpA | Transcription Factor | Negative regulator of drug efflux pumps. | CrzA. |
| CrzA | Transcription Factor | Positive transcription factor for drug efflux pumps. | ZfpA. |
| atrF | Multidrug Transporter Gene | Target gene regulated by ZfpA and CrzA. | ZfpA, CrzA. |
| 5,8-diHODE | Oxylipin Signal | Modulates ZfpA activity and hyphal branching . | ZfpA . |
| Drug Efflux Pump Genes | Target Genes | Regulated by ZfpA and CrzA, impact drug susceptibility. | ZfpA, CrzA. |
Conclusion and Future Research Perspectives
Unanswered Questions in ZfpA Regulation and Function
Despite advances, the precise mechanisms governing ZfpA's activity and its complete regulatory network are not fully elucidated. A notable area requiring further clarity is the complex relationship between ZfpA and other regulatory factors, such as CrzA. Studies in A. fumigatus indicate that ZfpA-mediated regulation of genes like the multidrug transporter atrF is dependent on CrzA. However, the nature of their interaction remains unclear, as the deletion of crzA does not impact zfpA expression, nor does ZfpA bind to the crzA promoter, suggesting a complex, potentially indirect or cooperative, regulatory partnership that warrants deeper investigation nih.gov.
Furthermore, in the context of A. flavus and its production of secondary metabolites like aflatoxins, the genetic regulation and the specific molecular signals that link aflatoxin synthesis to environmental and nutritional conditions are not fully understood, an area where ZfpA is known to play a role researchgate.net. The downstream targets of ZfpA in crucial processes like cell wall stress response and maintaining cell wall integrity also remain largely unidentified, presenting a significant gap in understanding its protective functions asm.org. More broadly, the identification and functional characterization of numerous unstudied proteins and short peptides represent a fundamental unanswered question in biochemistry, and further research on ZfpA could contribute to methodologies for addressing such challenges reddit.com.
Potential for ZfpA as a Target for Basic Biological Research
ZfpA's involvement in critical aspects of fungal biology positions it as a valuable target for basic biological research. Its established role as an important genetic regulator of stress tolerance during infection in A. fumigatus underscores its significance in fungal pathogenesis and survival within a host environment plos.org. ZfpA provides protection against both the host innate immune response, specifically neutrophil-mediated killing, and the stress induced by antifungal treatments plos.org.
The protein's influence on hyphal development, encompassing processes like branching, septation, and the composition of the cell wall, highlights its fundamental role in fungal growth and morphology researchgate.net. In A. flavus, ZfpA is crucial for regulating the morphological shift between asexual conidia and overwintering sclerotia, a process intrinsically linked to the production of tissue-specific secondary metabolites researchgate.net. Its negative regulatory effect on antifungal drug susceptibility in A. fumigatus further emphasizes its impact on a clinically relevant phenotype asm.orgnih.gov. The ability to modulate ZfpA activity, through techniques like gene deletion or overexpression, and observe the resulting downstream molecular and phenotypic consequences makes it a suitable candidate for target validation studies in basic biological research bio-techne.com. Investigating ZfpA can provide fundamental insights into fungal adaptation, virulence mechanisms, and the complex interplay between development and metabolism.
Directions for Advanced Mechanistic and Pathway Elucidation
Future research should prioritize advanced approaches to dissect the molecular mechanisms and pathways orchestrated by ZfpA. A critical direction involves clarifying the precise nature of the interaction between ZfpA and CrzA and how they cooperatively or independently regulate target genes such as atrF. Electrophoretic mobility shift assays have suggested that binding to the atrF promoter is enhanced in the presence of both proteins compared to ZfpA alone, indicating a potential for complex formation or synergistic activity that requires detailed mechanistic investigation nih.gov.
Q & A
Q. What experimental models are most effective for studying ZfpA's role in fungal pathogenesis?
Methodological Answer: Utilize larval zebrafish infection models to assess ZfpA's impact on fungal virulence and host immune interactions. These models allow real-time tracking of fungal clearance and neutrophil activity . For mechanistic studies, combine this with in vitro assays using human neutrophils to quantify fungal susceptibility to phagocytosis . Ensure genetic controls (e.g., ΔzfpA and OE::zfpA strains) are included to isolate ZfpA-specific effects .
Q. How does ZfpA regulate hyphal development in Aspergillus fumigatus?
Methodological Answer: Perform hyphal morphometric analysis to quantify branching frequency, septation patterns, and hyphal diameter in wild-type versus ΔzfpA strains. Pair this with RNA sequencing to identify ZfpA-regulated genes involved in cell wall biosynthesis (e.g., chitin synthases) . Validate findings using fluorescence microscopy with chitin-binding dyes (e.g., Calcofluor White) to visualize cell wall composition changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in ZfpA's role in antifungal susceptibility across different models?
Methodological Answer: Conduct comparative dose-response assays for antifungals (e.g., caspofungin, voriconazole) in both in vitro (agar dilution) and in vivo (zebrafish) systems. Note that ΔzfpA strains show increased caspofungin susceptibility in vitro but require neutrophil-deficient zebrafish to observe similar effects in vivo . Use survival analysis (Cox proportional hazard regression) to statistically correlate fungal load with host mortality .
Q. What experimental designs address ZfpA's dual role in immune evasion and antifungal resistance?
Methodological Answer: Design co-infection experiments in immunocompetent versus immunocompromised zebrafish. Measure fungal burden, neutrophil recruitment, and cytokine profiles (e.g., IL-1β, TNF-α) to disentangle ZfpA's immune-modulatory effects from its direct impact on drug tolerance . For caspofungin resistance, perform transcriptomic analysis under drug pressure to identify ZfpA-dependent stress-response pathways .
Q. How can researchers validate ZfpA's regulatory network in alternative splicing?
Methodological Answer: Use RNA-Seq with splice-aware alignment tools (e.g., STAR, rMATS) to identify ZfpA-associated splicing events. Confirm findings via RT-PCR using primers spanning exon-exon junctions of candidate genes. For functional validation, employ CRISPR-Cas9 to disrupt splicing sites and assess phenotypic consequences (e.g., hyphal growth defects) .
Data Interpretation & Limitations
Q. What are key limitations in current studies linking ZfpA to antifungal resistance?
Methodological Considerations:
- In vitro assays may overestimate ZfpA's role in caspofungin resistance due to absence of host immune factors .
- Neutrophil-deficient models (e.g., Rac2D57N zebrafish) simplify analysis but lack translational relevance to immunocompetent hosts .
- Address these by integrating 3D organoid models or primary human macrophage co-cultures to mimic physiological conditions.
Q. How should researchers interpret conflicting data on ZfpA's impact on voriconazole efficacy?
Methodological Considerations:
- ΔzfpA and OE::zfpA strains show reduced voriconazole susceptibility in vitro, but this effect is context-dependent .
- Use isothermal microcalorimetry to quantify metabolic activity of fungi under drug treatment, providing a more sensitive measure of fungistatic vs. fungicidal effects .
Methodological Best Practices
Q. What controls are essential for ZfpA-related genetic studies?
- Include complementation strains (e.g., zfpA re-introduced into ΔzfpA) to confirm phenotype reversibility.
- Use conidiation-matched controls to rule out developmental stage biases in hyphal assays .
- Validate genetic manipulations with qPCR or Western blotting to confirm ZfpA expression levels .
Q. How can researchers optimize protocols for studying ZfpA in dynamic infection environments?
- Employ time-lapse microscopy in zebrafish to capture ZfpA's temporal regulation of hyphal growth and immune evasion.
- For transcriptomics, sample fungal cells at multiple infection timepoints (e.g., 12h, 24h post-inoculation) to account for stage-specific gene expression .
Future Research Directions
Q. What emerging technologies could advance ZfpA research?
- Single-cell RNA-Seq to resolve heterogeneity in ZfpA activity across fungal populations during infection.
- CRISPR interference (CRISPRi) for tunable repression of ZfpA, enabling precise dissection of its role in stress adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
